(+/-)-Chlorophacinone-d4 (indanedione-d4)
Description
Contextualizing Deuterated Analogues in Chemical and Biological Sciences
Deuterated analogues are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle change in mass does not significantly alter the chemical properties of the compound, allowing it to behave almost identically to its non-deuterated counterpart in chemical reactions and biological processes. However, this mass difference is readily detectable by mass spectrometry, a powerful analytical technique that separates ions based on their mass-to-charge ratio.
The application of deuterated compounds is widespread and varied. In metabolic studies, they are used to trace the fate of molecules in complex biological systems, providing insights into metabolic pathways and the effects of drugs. In environmental science, they are employed to track the movement and degradation of pollutants. Furthermore, in analytical chemistry, they are invaluable as internal standards, a role in which (+/-)-Chlorophacinone-d4 excels. The use of such standards helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.
Significance of (+/-)-Chlorophacinone-d4 as a Research Tool
The primary significance of (+/-)-Chlorophacinone-d4 in research is its role as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy. When analyzing samples for the presence of Chlorophacinone (B1668802), a known amount of (+/-)-Chlorophacinone-d4 is added at the beginning of the sample preparation process.
Because the deuterated standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated internal standard in the final extract, researchers can accurately determine the initial concentration of the analyte in the sample, regardless of any variations in the analytical procedure. This is particularly crucial when dealing with complex matrices such as environmental samples (e.g., soil, water) or biological tissues, where significant signal suppression or enhancement can occur.
The use of (+/-)-Chlorophacinone-d4 as an internal standard significantly improves the quality of analytical data, as illustrated in the following hypothetical data table comparing analytical method validation parameters with and without its use.
Table 1: Comparison of Analytical Method Performance for Chlorophacinone Analysis
| Parameter | Method without Internal Standard | Method with (+/-)-Chlorophacinone-d4 |
|---|---|---|
| Accuracy (% Recovery) | 75-125% | 95-105% |
| Precision (% RSD) | < 20% | < 5% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
RSD: Relative Standard Deviation
As the table demonstrates, the inclusion of the deuterated internal standard leads to substantial improvements in accuracy and precision, and lower limits of detection and quantification.
Historical Development and Evolution of Indanedione-d4 Research Applications
The development and application of deuterated compounds in research are intrinsically linked to the advancements in analytical instrumentation, particularly mass spectrometry. The concept of isotope dilution analysis dates back to the early 20th century with the work of George de Hevesy, who used radiotracers. wikipedia.org The use of stable isotopes, such as deuterium, became more prevalent with the increasing availability and sophistication of mass spectrometers from the mid-20th century onwards. rsc.org
The synthesis of deuterated analogues of pesticides and other environmental contaminants gained momentum as regulatory bodies required more sensitive and reliable methods for their detection. The indanedione class of compounds, to which Chlorophacinone belongs, has been a subject of interest for synthetic chemists due to their diverse biological activities. The preparation of deuterated indanedione derivatives, including (+/-)-Chlorophacinone-d4, was a logical progression to support analytical studies.
Initially, research applications for such compounds were primarily focused on their use as internal standards for residue analysis in environmental and agricultural samples. Over time, as the understanding of the metabolic pathways of rodenticides became more critical for assessing risks to non-target species, the use of deuterated standards expanded into toxicological and metabolic research. These stable isotope-labeled compounds have enabled researchers to conduct more precise pharmacokinetic studies, tracing the absorption, distribution, metabolism, and excretion of these substances in various organisms. The evolution of high-resolution mass spectrometry has further enhanced the utility of compounds like (+/-)-Chlorophacinone-d4, allowing for highly specific and sensitive detection in complex biological matrices.
Properties
Molecular Formula |
C23H15ClO3 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-phenylacetyl]-4,5,6,7-tetradeuterioindene-1,3-dione |
InChI |
InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H/i4D,5D,8D,9D |
InChI Key |
UDHXJZHVNHGCEC-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Chlorophacinone D4
Approaches for Deuterium (B1214612) Incorporation into the Indanedione Moiety
The introduction of deuterium into the indanedione core of chlorophacinone (B1668802) can be achieved through several strategic approaches, primarily involving direct deuteration or the synthesis of deuterated precursors. The acidic nature of the protons at the 2-position of the 1,3-indanedione ring system makes this position susceptible to deuterium exchange.
Direct Deuteration Mechanisms
Direct deuteration of the 1,3-indanedione moiety can be accomplished through hydrogen-deuterium (H/D) exchange reactions. These reactions are typically catalyzed by acids or bases in the presence of a deuterium source, such as deuterium oxide (D₂O). The mechanism involves the formation of an enolate intermediate under basic conditions or an enol under acidic conditions, which then gets quenched by a deuteron (B1233211) from the solvent.
Catalytic methods can enhance the efficiency and selectivity of the deuteration process. Transition metal catalysts, for instance, can facilitate H/D exchange under milder conditions. While specific protocols for chlorophacinone are not extensively documented, general principles of deuteration for β-dicarbonyl compounds are applicable. The choice of catalyst and reaction conditions is critical to avoid unwanted side reactions and to achieve high levels of deuterium incorporation.
Precursor Synthesis and Deuterium Exchange Reactions
An alternative and often more controlled method for introducing deuterium is through the synthesis of a deuterated precursor. This strategy involves synthesizing the 1,3-indanedione ring with deuterium atoms already in place before the final condensation step to form chlorophacinone.
One plausible route begins with the deuteration of 1,3-indanedione itself. This can be achieved by treating 1,3-indanedione with a deuterated solvent like D₂O in the presence of a base, leading to the exchange of the acidic protons at the C-2 position for deuterium. The resulting indanedione-d₂ can then be used in subsequent synthetic steps.
The synthesis of chlorophacinone typically involves the condensation of 1,3-indanedione with a substituted phenylacetyl chloride. By using a deuterated 1,3-indanedione precursor, the deuterium labels are incorporated into the final chlorophacinone molecule. This precursor-based approach offers better control over the location and extent of deuteration.
Isotopic Purity and Chemical Purity Assessment in (+/-)-Chlorophacinone-d4 Synthesis
The utility of an isotopically labeled standard is highly dependent on its isotopic and chemical purity. Therefore, rigorous analytical characterization is essential.
High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govrsc.org It allows for the accurate measurement of the mass-to-charge ratio (m/z) of the molecule, enabling the differentiation of the deuterated compound from its unlabeled counterpart and other isotopologues. nih.govalmacgroup.com By analyzing the isotopic distribution in the mass spectrum, the percentage of deuterium incorporation and the presence of any partially labeled or unlabeled species can be quantified. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is another powerful technique for assessing isotopic labeling. nih.gov ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium. nih.gov Conversely, ²H NMR directly detects the deuterium nuclei, providing information about their location and abundance within the molecule. nih.gov
Chemical purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, like a Diode-Array Detector (DAD). ijpsr.com This method separates the target compound from any impurities, and the purity is determined by comparing the peak area of the main component to the total area of all peaks.
| Analytical Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Accurate mass measurement, isotopic distribution, percentage of deuterium incorporation. nih.govrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Purity and Structural Confirmation | Location and extent of deuteration, confirmation of molecular structure. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separation and quantification of impurities. ijpsr.com |
Enantiomeric Synthesis and Resolution Strategies for (+/-)-Chlorophacinone-d4
Chlorophacinone is a chiral compound, existing as a racemic mixture of two enantiomers. For certain applications, it may be necessary to resolve this mixture into its individual enantiomers.
One common strategy for resolving racemic mixtures is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic chlorophacinone with a chiral resolving agent, which is an enantiomerically pure acid or base. libretexts.org This reaction produces a mixture of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. libretexts.org Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of chlorophacinone.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.govyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Various types of CSPs are available, and the selection of the appropriate column and mobile phase is crucial for achieving successful resolution. The separated enantiomers can be collected for further use. While specific methods for chlorophacinone are not extensively detailed, the principles of chiral chromatography are broadly applicable. nih.govyoutube.com
| Resolution Strategy | Principle | Advantages |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Can be scaled up for preparative separation. libretexts.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. nih.govyoutube.com | High resolution, applicable for both analytical and preparative scales. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Chlorophacinone D4
Sample Preparation and Extraction Techniques for Chlorophacinone-d4 Analysis
Solid Phase Extraction (SPE) and Dispersive Solid Phase Extraction (dSPE)
Solid Phase Extraction (SPE) and its dispersive variant (dSPE) are cornerstone techniques for the sample preparation of complex matrices prior to the analysis of anticoagulant rodenticides like chlorophacinone (B1668802). These methods offer efficient cleanup and concentration of analytes, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements.
SPE is a versatile technique that simplifies the cleanup process, allows for the simultaneous analysis of multiple samples, is rapid, and requires minimal solvent consumption. The process involves the addition of a solid sorbent, typically silica (B1680970) or polymer-based, directly into the sample solution. This dispersion maximizes the contact area between the sorbent and the analyte, facilitating efficient extraction. For the analysis of rodenticides in soil samples, a sample preparation method involving Soxhlet extraction followed by SPE cleanup on cyanopropyl silica has been described. colab.wsnih.gov This approach has been optimized to achieve baseline separation and symmetrical peak shapes in high-performance liquid chromatography with diode-array detection (HPLC-DAD) analysis. colab.wsnih.gov
Dispersive Solid Phase Extraction (dSPE) has gained prominence as a pretreatment technique for analyzing various compounds in complex matrices. nih.gov This method is founded on the dispersion of a solid sorbent within a liquid sample for the extraction, isolation, and cleanup of different analytes. nih.gov dSPE is recognized for its selectivity, robustness, and versatility, making it suitable for a wide range of applications, including food analysis. nih.govnih.gov The technique minimizes the need for additional steps like precipitation, centrifugation, and filtration, which in turn reduces sample manipulation. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a well-known dSPE approach, has been adapted for the simultaneous screening and detection of multiple anticoagulant rodenticides in food samples.
Liquid-Liquid Extraction (LLE) Approaches
Liquid-Liquid Extraction (LLE) remains a fundamental and widely used technique for the separation and pre-concentration of analytes from aqueous solutions. In the context of analyzing anticoagulant rodenticides, LLE is often employed as an initial sample cleanup step. The principle of LLE is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
For the determination of chlorophacinone and other indanedione rodenticides, LLE can be a crucial step in isolating the analyte from complex biological or environmental matrices. While specific studies detailing LLE protocols exclusively for (+/-)-Chlorophacinone-d4 are not extensively documented in the provided search results, the general principles applied to its non-deuterated analogue are directly applicable. The selection of an appropriate organic solvent is critical and is based on the polarity and solubility of chlorophacinone.
Homogenization and Pre-treatment Protocols
Effective homogenization and pre-treatment are critical initial steps in the analytical workflow for the determination of chlorophacinone in solid and semi-solid samples. The primary goal of these protocols is to ensure a representative sample is obtained and to release the analyte from the sample matrix, making it accessible for extraction.
For soil samples, a common pre-treatment protocol involves Soxhlet extraction. colab.wsnih.gov This continuous extraction method is effective in transferring the analyte from the solid matrix to a liquid solvent. Following extraction, a cleanup step, often involving SPE, is necessary to remove interfering substances before chromatographic analysis. colab.wsnih.gov
In the case of commercial rodenticide formulations, a straightforward pre-treatment method involves sonicating the sample in a solution of methanol (B129727) containing 2% formic acid. nih.gov This process facilitates the dissolution of chlorophacinone, which can then be directly analyzed by liquid chromatography. nih.gov For more complex matrices, such as food or biological tissues, more extensive homogenization techniques, such as high-speed blending or grinding, may be required to ensure the complete disruption of the sample and efficient extraction of the analyte.
Method Validation and Quality Control in Deuterated Chlorophacinone Quantification
The validation of analytical methods is paramount to ensure the reliability and accuracy of quantitative results for (+/-)-Chlorophacinone-d4. This process involves a series of experiments to assess the performance characteristics of the method, including its limits of detection and quantification, accuracy, precision, and linearity.
Limits of Detection (LOD) and Limits of Quantification (LOQ) Determination
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
The determination of these limits is a critical aspect of method validation. For instance, in the analysis of veterinary drugs using dSPE, the establishment of LOD and LOQ values is a standard practice to ensure the method's sensitivity. While specific LOD and LOQ values for (+/-)-Chlorophacinone-d4 are not detailed in the provided search results, the methodologies for their determination are well-established in analytical chemistry. These are typically calculated based on the signal-to-noise ratio of the analytical instrument's response to low-concentration standards.
Accuracy, Precision, and Linearity Assessment
Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.
Precision is a measure of the repeatability of the analytical method. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated to ensure the method's robustness over time.
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the resulting calibration curve.
For the analysis of various compounds, including those similar to chlorophacinone, these validation parameters are rigorously assessed. For example, methods utilizing dSPE for veterinary drug analysis undergo thorough validation to establish their accuracy, precision, and linearity.
Stable Isotope Tracing and Metabolic Pathway Elucidation in Non Human Biological Systems
Application of Chlorophacinone-d4 in Metabolic Fate Studies in Non-Target Organisms
(+/-)-Chlorophacinone-d4, where four hydrogen atoms on the indanedione ring are replaced with deuterium (B1214612), serves as an invaluable tool in metabolic fate studies. Its primary application is as an internal standard in analytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of the deuterated standard to a biological or environmental sample, researchers can accurately quantify the concentration of the non-labeled parent compound, correcting for any loss during sample extraction and analysis. This technique has been pivotal in monitoring the exposure of aquatic organisms to anticoagulant rodenticides discharged from wastewater treatment plants. wikipedia.orgnih.govbiorxiv.org
Beyond simple quantification, chlorophacinone-d4 enables the tracing of the parent compound within biological systems. When non-target animals ingest chlorophacinone (B1668802), the deuterated analogue can be used to track its distribution among various tissues and identify its metabolic products. The deuterium label acts as a flag, allowing metabolites to be distinguished from endogenous molecules, thus helping to piece together the biotransformation pathways in organisms not originally intended to be exposed. usda.gov
In vertebrate models, the liver is the primary site of chlorophacinone metabolism. wikipedia.orgusda.gov Studies in rats have shown that the compound is metabolized in the liver by the cytochrome P450 (CYP450) family of enzymes. wikipedia.org The principal biotransformation step appears to be ring hydroxylation, leading to the formation of more polar, water-soluble metabolites that can be more easily excreted. wikipedia.org
Research on different strains of rats, including those resistant to anticoagulants, identified three distinct hydroxylated metabolites (OH-metabolites). nih.gov This indicates that hydroxylation is a key detoxification pathway. Despite the metabolism, the highest concentrations of the compound are typically found in the liver and kidneys. usda.gov Excretion occurs predominantly through the feces, with very little eliminated via urine or respiration. usda.gov
Interestingly, metabolic capacity can be influenced by prior exposure. A study using liver microsomes from voles (Microtus californicus) demonstrated that animals from areas with a history of anticoagulant use metabolized chlorophacinone significantly faster than unexposed animals. unl.edu This suggests an induction of metabolic enzymes, which may play a role in the development of resistance. unl.edu In avian models, such as the American kestrel (Falco sparverius), sublethal exposure to chlorophacinone leads to the accumulation of residues in the liver, alongside observable hemorrhaging. researchgate.net
| Vertebrate Model | Primary Organ of Metabolism | Key Enzyme System | Observed Biotransformation Pathway | Key Findings |
|---|---|---|---|---|
| Rat | Liver | Cytochrome P450 (CYP450) | Ring Hydroxylation | Identification of three hydroxylated metabolites; primary excretion via feces. wikipedia.orgnih.gov |
| Vole (Microtus californicus) | Liver | Not specified (likely CYP450) | Metabolism (unspecified) | Previously exposed voles showed significantly increased metabolic rates. unl.edu |
| American Kestrel (Falco sparverius) | Liver | Not specified | Accumulation (Metabolism implied) | Residues detected in the liver following exposure. researchgate.net |
Specific research on the biotransformation of chlorophacinone in invertebrate and microbial systems is limited. However, based on studies of other complex, chlorinated pesticides, potential degradation pathways can be inferred. Soil microorganisms, including bacteria and fungi, are known to be the primary drivers of pesticide dissipation in the environment through metabolic degradation. nih.govresearchgate.net
Microbial degradation often involves enzymatic processes such as hydrolysis, oxidation, and reduction. nih.gov For a compound like chlorophacinone, bacterial consortia could potentially hydrolyze the ester or amide-like linkages, breaking the molecule into smaller, less toxic components. For instance, studies on the fungicide iprodione (B1672158) show that soil bacteria can hydrolyze the molecule, eventually leading to the formation of 3,5-dichloroaniline. researchgate.net Fungi, particularly wood-rotting fungi (Phanerochaete chrysosporium), possess powerful extracellular enzymes capable of degrading persistent organochlorine compounds like dieldrin, a process that could potentially apply to chlorophacinone as well. nih.gov The ultimate degradation products in aerobic soil environments are often carbon dioxide and bound residues. nih.gov
Tracing Carbon Flow and Metabolite Formation using Deuterated Indanediones
Stable isotope tracing is a powerful technique for mapping metabolic networks and discovering novel metabolites. biorxiv.orgnih.gov The use of deuterated compounds, such as chlorophacinone-d4, is central to this approach. When a biological system is exposed to a deuterated precursor, the deuterium atoms act as a stable, non-radioactive label. As the precursor is metabolized, this label is incorporated into downstream products.
Using high-resolution mass spectrometry, scientists can specifically search for mass signals corresponding to metabolites that contain the deuterium label. researchgate.net This allows for the clear differentiation of xenobiotic-derived metabolites from the thousands of endogenous compounds present in a biological sample. nih.gov This methodology, sometimes referred to as spectral tracing, enables the visualization of how the carbon skeleton of the original molecule is processed, distributed, and incorporated into various products within the cell or organism. escholarship.org
While specific studies detailing the complete carbon flow of deuterated indanediones are not widely published, the principle is a cornerstone of modern metabolomics. It allows researchers to:
Confirm the structure of suspected metabolites by observing the characteristic isotopic pattern.
Discover novel, previously unknown metabolites.
Elucidate the sequence of reactions in a metabolic pathway.
Quantify the relative activity of different metabolic routes. nih.gov
Differential Metabolism of Chlorophacinone Enantiomers in Biological Systems
Chlorophacinone is a chiral compound, existing as a racemic mixture of two enantiomers (mirror-image isomers). Due to the chiral nature of biological systems (enzymes, receptors), these enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govnih.gov This phenomenon, known as enantioselectivity, often results in one enantiomer being metabolized at a different rate than the other.
While specific studies on the enantioselective metabolism of chlorophacinone are not prominent in the literature, research on other chiral pesticides provides a strong basis for expecting such effects. For example, in studies with the chiral insecticide fluralaner, rat liver microsomes preferentially metabolized the R-enantiomer over the S-enantiomer. nih.gov Similarly, the metabolism of the tire-derived contaminant 6PPD-quinone in trout liver was found to be highly enantioselective, with the (R)-enantiomer being metabolized nearly three times faster than the (S)-enantiomer. chemrxiv.org
| Chiral Compound | Biological System | Observed Enantioselectivity |
|---|---|---|
| Fluralaner | Rat Liver Microsomes | R-enantiomer was preferentially metabolized. nih.gov |
| 6PPD-Quinone | Rainbow Trout Liver S9 | (R)-6PPD-Q was metabolized 2.9 times faster than (S)-6PPD-Q. chemrxiv.org |
| Chlorophacinone | Various | Enantioselective metabolism is expected based on chemical structure and biological principles, but specific data is limited. |
Influence of Deuterium Labeling on Biotransformation Kinetics (Kinetic Isotope Effects)
The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point energy than a C-H bond, meaning it requires more energy to break. Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart.
In the context of chlorophacinone-d4 metabolism, a primary deuterium KIE could be observed if a C-D bond on the indanedione ring is broken during the rate-limiting step of its biotransformation. Since metabolism is often initiated by CYP450-mediated hydrogen abstraction, a KIE is mechanistically plausible. If such an effect occurs, (+/-)-Chlorophacinone-d4 would be metabolized at a slightly slower rate than unlabeled chlorophacinone.
While this effect is generally small, it is an important consideration in pharmacokinetic studies. The presence of a KIE can be used as a tool to investigate enzymatic reaction mechanisms. nih.gov For instance, measuring a significant KIE would provide strong evidence that C-H bond cleavage is indeed the rate-limiting step in the metabolic pathway. For most applications of chlorophacinone-d4 as an internal standard for quantification, the KIE is negligible and does not affect the accuracy of the results, as both the analyte and the standard are assumed to behave identically during the analytical process, not during metabolism.
Mechanistic Research on Indanedione Anticoagulants Using Isotopic Variants Excluding Toxicity Profiles
Molecular Interactions with Vitamin K Epoxide Reductase Complex (VKORC1) in Experimental Models
Indanedione anticoagulants, including chlorophacinone (B1668802), exert their effect by targeting the Vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.govwikipedia.orgresearchgate.net This enzyme is a critical component of the vitamin K cycle, an essential metabolic pathway for blood coagulation. VKORC1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form. wikipedia.orguniprot.orgnih.gov This active form of vitamin K is a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which facilitates the post-translational modification of specific glutamate (B1630785) residues into γ-carboxyglutamate on vitamin K-dependent clotting factors (II, VII, IX, and X). wikipedia.org
Chlorophacinone acts as a potent inhibitor of VKORC1. wikipedia.orgnih.gov The molecular interaction involves the binding of the anticoagulant to the enzyme, which blocks its catalytic activity. uniprot.orgebi.ac.uk This inhibition prevents the regeneration of active vitamin K, leading to an accumulation of vitamin K 2,3-epoxide. nih.gov Consequently, the production of functional, carboxylated clotting factors is halted, disrupting the coagulation cascade. nih.gov Experimental models using cell lines (e.g., HEK293) that recombinantly express VKORC1 have been instrumental in studying these interactions. nih.govnih.gov In such models, isotopically labeled compounds like (+/-)-Chlorophacinone-d4 are invaluable for quantifying the binding affinity and kinetics of the inhibitor with the enzyme, providing precise data on the molecular mechanism of action without the confounding variables of a whole-organism system.
Biochemical Inhibition Mechanisms of (+/-)-Chlorophacinone in Model Organisms
The biochemical mechanism of chlorophacinone's anticoagulant effect is a direct consequence of its inhibition of VKORC1. By blocking the vitamin K cycle, chlorophacinone effectively depletes the pool of reduced vitamin K (hydroquinone) available for the synthesis of vitamin K-dependent proteins. wikipedia.orgnih.gov This leads to the production and, in some species, the secretion of under-carboxylated and thus inactive clotting factor precursors into the bloodstream. nih.gov
Studies in model organisms, primarily rodents, have elucidated this pathway. The inhibition of VKORC1 by chlorophacinone is a time- and concentration-dependent process. While the enzymatic inhibition is almost immediate, the observable anticoagulant effect is delayed until the existing pool of active clotting factors is naturally cleared from circulation. nih.gov The use of (+/-)-Chlorophacinone-d4 in pharmacokinetic studies allows researchers to correlate the concentration of the compound in the liver—the primary site of both clotting factor synthesis and chlorophacinone metabolism—with the degree of enzyme inhibition and the subsequent reduction in coagulation activity. wikipedia.orgnih.gov This provides a clear picture of the biochemical cascade initiated by the inhibitor.
Investigating Resistance Mechanisms to Indanedione Anticoagulants in Target Species using Labeled Compounds
The widespread use of indanedione anticoagulants has led to the emergence of resistance in target rodent populations. nih.govresearchgate.net Mechanistic research has identified that the primary basis for this resistance lies in genetic mutations within the VKORC1 gene. nih.govnih.govnih.gov These mutations result in amino acid substitutions in the VKORC1 protein, which reduce the binding affinity of anticoagulants like chlorophacinone, thereby rendering the enzyme less susceptible to inhibition. nih.govresearchgate.net
Several key mutations have been identified in resistant strains of rats (Rattus norvegicus) and mice. nih.govnih.gov For example, substitutions at tyrosine residue 139 (e.g., Tyr139Cys, Tyr139Ser, Tyr139Phe) and leucine (B10760876) residue 120 or 128 (e.g., Leu120Gln, Leu128Gln) have been shown to confer varying degrees of resistance. nih.govnih.govresearchgate.net While these mutations decrease the enzyme's sensitivity to anticoagulants, they can also sometimes reduce its natural catalytic activity. nih.gov
Isotopically labeled compounds such as (+/-)-Chlorophacinone-d4 are critical for investigating the pharmacokinetics of the anticoagulant in resistant versus susceptible animals. Studies have used chlorophacinone to compare its accumulation and metabolism in different genetically identified resistant strains. nih.gov Research has shown that chlorophacinone accumulates in the liver of both resistant and susceptible rats to a similar extent, suggesting that resistance is not due to altered absorption or faster elimination but rather to the reduced sensitivity of the target enzyme. nih.gov Labeled compounds enable precise measurement of the parent compound and its metabolites in tissues, confirming that the key difference lies at the molecular target. nih.gov
| Mutation (Amino Acid Substitution) | Affected Species | Observed Effect on VKORC1 | Reference |
|---|---|---|---|
| Tyr139Cys | Brown Rat (Rattus norvegicus) | Confers resistance to warfarin (B611796) with moderate reduction in VKOR activity. | nih.govnih.gov |
| Tyr139Phe | Brown Rat (Rattus norvegicus) | Confers resistance to anticoagulants. | nih.govnih.gov |
| Tyr139Ser | Brown Rat (Rattus norvegicus) | Confers resistance to warfarin. | nih.govresearchgate.net |
| Leu120Gln | Brown Rat (Rattus norvegicus) | Confers resistance to multiple anticoagulants including chlorophacinone; moderate reduction in VKOR activity. | nih.govnih.govnih.gov |
| Leu128Gln | Brown Rat (Rattus norvegicus) | Confers resistance to warfarin with significant reduction in VKOR activity. | nih.govnih.govresearchgate.net |
Comparative Studies of Labeled vs. Unlabeled Chlorophacinone in Biochemical Assays
In biochemical and pharmacokinetic research, it is essential that the labeled tracer accurately reflects the behavior of the unlabeled parent compound. Isotopic labeling with stable, heavy isotopes like deuterium (B1214612) (as in (+/-)-Chlorophacinone-d4) is the preferred method for such studies. The addition of deuterium atoms increases the mass of the molecule but does not significantly alter its chemical properties, such as polarity, structure, or reactivity.
The primary application of deuterated compounds like (+/-)-Chlorophacinone-d4 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org In these assays, the labeled compound is added to a biological sample (e.g., plasma, liver tissue). It co-elutes with the unlabeled chlorophacinone during chromatography but is distinguished by the mass spectrometer due to its higher mass. This allows for highly accurate quantification of the unlabeled drug by correcting for any loss during sample preparation and analysis. plos.org
| Property | (+/-)-Chlorophacinone (Unlabeled) | (+/-)-Chlorophacinone-d4 (Labeled) | Significance in Biochemical Assays |
|---|---|---|---|
| Molecular Weight | ~374.8 g/mol | ~378.8 g/mol | Allows for differentiation in mass spectrometry. |
| Chemical Structure | Identical core structure | Identical core structure with 4 deuterium atoms on the indanedione ring | Ensures identical chemical and biological properties. |
| Binding Affinity to VKORC1 | Considered identical | Considered identical | Allows d4 variant to be used as a tracer for binding and inhibition studies. |
| Primary Use | The compound being studied | Tracer and internal standard for quantification | Enables accurate measurement of the unlabeled compound in biological matrices. |
Future Research Directions and Emerging Applications of +/ Chlorophacinone D4
As a deuterated internal standard, (+/-)-Chlorophacinone-d4 (indanedione-d4) is positioned at the forefront of advancing analytical and environmental sciences. Its utility extends beyond simple quantification, opening avenues for more sophisticated and accurate research methodologies. Future applications are set to refine our understanding of environmental contaminants and their effects on biological systems.
Q & A
Q. What strategies ensure ethical and reproducible data sharing in multicenter studies involving (+/-)-Chlorophacinone-d4?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Use ISA-Tab format for experimental descriptors.
- Data anonymization : Remove identifiers from human/animal datasets.
- Repository use : Deposit raw data in domain-specific repositories (e.g., ChEMBL, NCBI).
Ethical review boards must approve data-sharing protocols, aligning with FINER criteria ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
